What is 2-(2-Bromo-5-methoxyphenyl)ethanamine
What is 2-(2-Bromo-5-methoxyphenyl)ethanamine
An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and neuropharmacological research. While direct pharmacological data on this specific compound is limited, its structural relationship to well-characterized psychoactive compounds and other bioactive molecules provides a strong basis for inferring its potential properties and applications. This document consolidates available data on its physicochemical characteristics, proposes a detailed synthetic methodology based on established chemical transformations, and offers a comparative analysis of its structure-activity relationship (SAR) to guide future research. The guide is intended to serve as a foundational resource for professionals engaged in the exploration of novel chemical entities for drug discovery.
Introduction and Strategic Context
2-(2-Bromo-5-methoxyphenyl)ethanamine belongs to the phenethylamine class, a structural backbone for many neurotransmitters, hormones, and therapeutic agents. Its structure is isomeric to several well-known psychoactive compounds, most notably the 2C-x family of psychedelic agents. However, as this guide will elucidate, subtle changes in substituent positioning on the phenyl ring can dramatically alter pharmacological activity.
The primary value of 2-(2-Bromo-5-methoxyphenyl)ethanamine in a drug development context may not lie in emulating the properties of its psychoactive relatives, but rather in its potential as a unique scaffold. The presence of a bromine atom and a methoxy group offers multiple vectors for synthetic modification, while the ethylamine side chain is a classic pharmacophore for interacting with a variety of biological targets. This guide explores the synthesis, properties, and inferred biological potential of this compound, providing a framework for its rational investigation as a novel chemical probe or therapeutic precursor.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and characteristics of 2-(2-Bromo-5-methoxyphenyl)ethanamine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-bromo-5-methoxyphenyl)ethanamine | [1] |
| CAS Number | 910381-02-1 | |
| Molecular Formula | C₉H₁₂BrNO | [1] |
| Molecular Weight | 230.1 g/mol | |
| Monoisotopic Mass | 229.01022 Da | [1] |
| Physical Form | White Solid | |
| InChI Key | DKOJHGDTHVOSEO-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.9 | [1] |
| Purity (Typical) | ≥96% |
Synthesis and Manufacturing Pathway
While 2-(2-Bromo-5-methoxyphenyl)ethanamine is commercially available from specialized vendors, understanding its synthesis is crucial for researchers planning to create derivatives or scale up production. No direct, peer-reviewed synthesis is published for this exact molecule; however, a robust and logical pathway can be constructed from well-established reactions used for analogous compounds.[2][3][4]
The proposed pathway begins with the commercially available starting material, 3-methoxyphenol. The key strategic challenges are the regioselective bromination and the subsequent construction of the ethylamine side chain.
Caption: Proposed synthetic workflow for 2-(2-Bromo-5-methoxyphenyl)ethanamine.
Detailed Experimental Protocol (Proposed)
This protocol is a composite method derived from analogous syntheses and represents a viable route to the target compound. All steps should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 2-Bromo-5-methoxyphenol (Intermediate 1)
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Rationale: The hydroxyl group of 3-methoxyphenol is an ortho-, para-director. Direct bromination will yield a mixture of isomers, with the 2-bromo, 4-bromo, and 6-bromo products being possibilities. Using a mild brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent at room temperature provides a degree of control.[3] However, purification via column chromatography is essential to isolate the desired 2-bromo isomer from other products like 4-bromo-3-methoxyphenol.[4]
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Procedure:
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Dissolve 3-methoxyphenol (1.0 eq) in dichloromethane (CH₂Cl₂).
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Add N-bromosuccinimide (1.0 eq) portion-wise to the solution while stirring at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2 hours).[3]
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Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, petroleum ether/ethyl acetate eluent) to afford 2-bromo-5-methoxyphenol.[3]
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Part 2: Synthesis of 2-Bromo-5-methoxybenzaldehyde (Intermediate 2)
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Rationale: Formylation of the phenol is required to set up the construction of the ethylamine side chain. The Duff reaction or Vilsmeier-Haack reaction are standard methods for ortho-formylation of phenols.
-
Procedure (Duff Reaction):
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Add hexamethylenetetramine (HMTA) to trifluoroacetic acid (TFA) and heat gently to form the reactive electrophile.
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Add 2-Bromo-5-methoxyphenol (Intermediate 1) to the mixture and heat for several hours.
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Hydrolyze the resulting imine by adding aqueous acid and heating.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography to yield the target aldehyde.
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Part 3: Synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-nitroethene (Intermediate 3)
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Rationale: A Henry condensation between the aldehyde and nitromethane is a classic and highly effective method for forming the C-C bond and introducing the nitrogen atom, which will become the amine.
-
Procedure:
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Reflux a solution of 2-Bromo-5-methoxybenzaldehyde (Intermediate 2), nitromethane, and a catalyst such as ammonium acetate in a solvent like glacial acetic acid for several hours.
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Upon cooling, the nitroethene product should precipitate.
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Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to purify.
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Part 4: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine (Final Product)
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Rationale: The final step is the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond in one step. Catalytic hydrogenation is an alternative that may offer a cleaner reaction profile.
-
Procedure (using LiAlH₄):
-
In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of LiAlH₄ (approx. 3-4 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension in an ice bath.
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Dissolve 1-(2-Bromo-5-methoxyphenyl)-2-nitroethene (Intermediate 3) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic.
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After the addition is complete, allow the reaction to stir at room temperature, then gently reflux for several hours until TLC indicates completion.
-
Cool the reaction in an ice bath and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
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Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amine.
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The final product can be purified by chromatography or by conversion to its hydrochloride salt, which is typically a more stable, crystalline solid.
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Analytical Characterization
The identity and purity of the final compound must be validated through a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Inferred Biological Activity and Drug Development Potential
Direct pharmacological data for 2-(2-Bromo-5-methoxyphenyl)ethanamine is not available in peer-reviewed literature. However, its properties can be reliably inferred through a comparative analysis with its extensively studied structural isomers.
Comparative Analysis with Serotonergic Phenethylamines
The primary targets for psychoactive phenethylamines are the serotonin 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, 5-HT₂C).[5] The position of substituents on the phenyl ring is a critical determinant of receptor affinity and functional activity.
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Reference Compound: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): This compound is a potent psychedelic with high affinity for the 5-HT₂A receptor.[6][7] Its activity is a key benchmark for this class of molecules.
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Key Isomer: 2-Bromo-4,5-dimethoxyphenethylamine: Research on this compound provides the most critical insight. Moving the bromine atom from the 4-position (as in 2C-B) to the 2-position results in a significant decrease in affinity for the 5-HT₂A receptor.[2]
Caption: Inferred 5-HT₂A receptor activity based on structural isomer comparison.
Potential as a Scaffold for Other Therapeutic Areas
With potent serotonergic activity being unlikely, the compound's value shifts to its potential as a building block or lead structure in other domains where bromo-methoxyphenyl moieties are known to be active.
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Anti-inflammatory Properties: Brominated phenolic compounds, including derivatives of vanillin, have demonstrated significant anti-inflammatory effects.[8] For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by blocking NF-κB and MAPK signaling pathways.[8] The core structure of 2-(2-Bromo-5-methoxyphenyl)ethanamine is a viable starting point for exploring novel anti-inflammatory agents.
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Anticancer Activity: Various synthetic derivatives featuring a bromo-methoxyphenyl scaffold have shown potent cytotoxic activity against cancer cell lines.[9][10] The specific arrangement of substituents plays a crucial role in their potency and selectivity. This compound could serve as a precursor for libraries of novel compounds to be screened for anticancer properties.
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Chemical Intermediate: The compound is a functionalized phenethylamine, a common motif in pharmaceuticals. It can serve as a key intermediate in the synthesis of more complex molecules, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
Conclusion and Future Directions
2-(2-Bromo-5-methoxyphenyl)ethanamine is a synthetically accessible phenethylamine derivative. While its structural similarity to psychedelic compounds is notable, a critical analysis of the structure-activity relationships of its isomers strongly suggests it lacks significant affinity for the 5-HT₂A receptor.
The true potential of this molecule for drug development professionals lies in its utility as a chemical scaffold. The bromo-methoxyphenyl core is a known pharmacophore in compounds with anti-inflammatory and anticancer activities. Future research should therefore focus on:
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Empirical Validation: Synthesizing the compound and performing receptor binding assays (especially against a panel of serotonin receptors) to confirm the inferred low affinity for 5-HT₂A.
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Derivative Synthesis: Using the compound as a starting material to generate a library of derivatives, modifying the amine and using the bromine as a handle for cross-coupling reactions.
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Biological Screening: Evaluating these new derivatives in phenotypic or target-based assays for anti-inflammatory, cytotoxic, and other relevant biological activities.
This guide provides the foundational chemical knowledge and strategic rationale to undertake such a research program, positioning 2-(2-Bromo-5-methoxyphenyl)ethanamine as a promising starting point for novel therapeutic discovery.
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- 5. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
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